molecular formula C8H8BrNO B3039755 2-Bromo-4-methylbenzamide CAS No. 131002-03-4

2-Bromo-4-methylbenzamide

Cat. No. B3039755
CAS RN: 131002-03-4
M. Wt: 214.06 g/mol
InChI Key: RZQOTWSJWWOQHP-UHFFFAOYSA-N
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Description

2-Bromo-4-methylbenzamide is a chemical compound with the molecular formula C8H8BrNO. It has a molecular weight of 214.059 . It is also known as Benzamide, 2-bromo-N-methyl .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a bromine atom attached to the second carbon and a methyl group attached to the fourth carbon .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, related compounds have been used in various reactions. For instance, 2-Bromo-4-methylbenzaldehyde has been used in Carbonylative Stille couplings, Knoevenagel condensation, and cyclization of N-(α-methyl-p-methoxybenzyl)-imino-esters .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.059 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Narwedine-type Enones

Research by Kametani et al. (1972) demonstrated the synthesis of narwedine-type enones using compounds related to 2-Bromo-4-methylbenzamide. They employed photochemical cyclisation techniques to synthesize these enones, which have potential applications in the field of organic chemistry and pharmaceuticals (Kametani et al., 1972).

Development of Galanthamine

In another study, Kametani et al. (1969) used oxidation of a compound similar to this compound to facilitate the synthesis of galanthamine, a compound used in the treatment of Alzheimer's disease. This research highlights the role of this compound derivatives in the synthesis of therapeutically significant molecules (Kametani et al., 1969).

Synthesis of Metabolites of Remoxipride

Gawell et al. (1989) described the synthesis of metabolites of the antipsychotic benzamide remoxipride using a derivative of this compound. This research is essential for understanding the metabolism and pharmacokinetics of antipsychotic drugs (Gawell et al., 1989).

Radioligand Development for Dopamine D2 Receptors

Airaksinen et al. (2008) developed a potent radioligand for imaging dopamine D2 receptors in the brain using a compound structurally related to this compound. This research is significant for studying neurological disorders and developing diagnostic tools (Airaksinen et al., 2008).

Discovery of New Nitrogen-Containing Bromophenols

Li et al. (2012) isolated new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, using derivatives of this compound. These compounds showed potent scavenging activity against radicals, suggesting their potential as natural antioxidants (Li et al., 2012).

Study of Halogenbenzoic Acids

Zherikova et al. (2016) conducted a study on the structure-property relationships in halogenbenzoic acids, including compounds similar to this compound. This research provides insights into the thermodynamics of these compounds, relevant to pharmaceutical sciences (Zherikova et al., 2016).

Development of Antipsychotic Agents

Norman et al. (1993) synthesized conformationally restricted derivatives of remoxipride, an antipsychotic drug, using a structure similar to this compound. This work contributes to the development of new antipsychotic medications (Norman et al., 1993).

Safety and Hazards

While specific safety data for 2-Bromo-4-methylbenzamide was not found, related compounds have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-methylbenzamide plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to participate in reactions involving carbonylative Stille couplings, Knoevenagel condensation, and intramolecular amination . The compound interacts with enzymes such as N-bromosuccinimide (NBS) in free radical bromination reactions

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the benzylic position in aromatic compounds, leading to changes in cellular function . The compound’s impact on gene expression and cellular metabolism is significant, as it can alter the expression of specific genes and metabolic pathways, thereby affecting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound can participate in nucleophilic substitution and oxidation reactions at the benzylic position . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function. The detailed understanding of these mechanisms is essential for exploring the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and light exposure . Long-term studies have shown that the compound can have lasting effects on cellular function, with potential implications for in vitro and in vivo research. Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound’s localization and accumulation can affect its activity and function, with implications for its therapeutic potential. Studying these transport mechanisms is crucial for understanding how the compound reaches its target sites and exerts its effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

properties

IUPAC Name

2-bromo-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQOTWSJWWOQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312307
Record name 2-Bromo-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131002-03-4
Record name 2-Bromo-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131002-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-bromo-4-methylbenzoic acid (15.0 g, 69.8 mmol) in toluene (60 mL), thionyl chloride (10.3 mL) and DMF (0.10 mL) were added and stirred at 50° C. for 3 h. After cooled to room temperature, the excess thionyl chloride was removed in vacuo. The residue was dissolved in toluene (50 mL), and the mixture was added to the solution of ammonia (25%, 60 mL). The white precipitate was filtered over Celite and dried in vacuo to afford 2-bromo-4-methylbenzamide (14.8 g, 99%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10.3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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